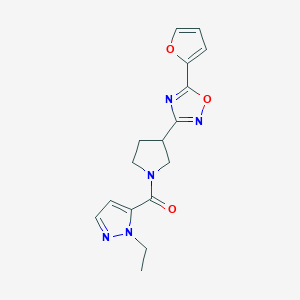
(1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article compiles various research findings related to its biological properties, including its anticancer, antibacterial, antifungal, and anti-inflammatory activities.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a pyrazole ring, a furan moiety, and an oxadiazole group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by studies showing that similar derivatives interact with Bcl-2 proteins, leading to increased apoptotic activity in cancer cell lines such as Jurkat and A-431 .
- In Vitro Studies : In vitro testing has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown IC50 values below 30 µM, comparable to established chemotherapeutic agents like doxorubicin .
Antibacterial Activity
The antibacterial potential of the compound has also been explored:
- Spectrum of Activity : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably, MIC values have been recorded at concentrations as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .
- Comparison with Standard Antibiotics : Some derivatives showed enhanced activity compared to traditional antibiotics, indicating their potential as new antibacterial agents .
Antifungal Activity
The antifungal properties of this compound are also noteworthy:
- Efficacy Against Fungal Strains : Research indicates that certain pyrazole derivatives exhibit antifungal activity against strains such as Candida albicans, with effective concentrations reported in the range of 50–100 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been investigated through COX-II inhibition studies:
- Inhibition Studies : Compounds derived from pyrazole structures have shown promising COX-II inhibitory activity with IC50 values ranging from 0.011 μM to 17.5 μM, indicating a strong selectivity towards COX-II over COX-I . This suggests potential applications in treating inflammatory diseases.
Summary of Biological Activities
| Biological Activity | Mechanism | Effective Concentration (IC50/MIC) |
|---|---|---|
| Anticancer | Induces apoptosis via Bcl-2 interaction | <30 µM |
| Antibacterial | Disrupts bacterial cell wall synthesis | 75 µg/mL |
| Antifungal | Inhibits fungal growth | 50–100 µg/mL |
| Anti-inflammatory | COX-II inhibition | 0.011–17.5 μM |
Propriétés
IUPAC Name |
(2-ethylpyrazol-3-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-21-12(5-7-17-21)16(22)20-8-6-11(10-20)14-18-15(24-19-14)13-4-3-9-23-13/h3-5,7,9,11H,2,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYHNXHWDESDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














